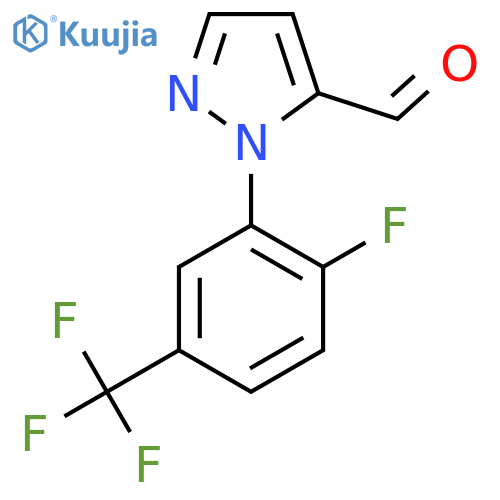Cas no 2172098-35-8 (1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde)

2172098-35-8 structure
商品名:1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde
1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2172098-35-8
- EN300-1591043
- 1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde
- 1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde
-
- インチ: 1S/C11H6F4N2O/c12-9-2-1-7(11(13,14)15)5-10(9)17-8(6-18)3-4-16-17/h1-6H
- InChIKey: UWXYEFQNQNVBMY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1N1C(C=O)=CC=N1
計算された属性
- せいみつぶんしりょう: 258.04162547g/mol
- どういたいしつりょう: 258.04162547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 34.9Ų
1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591043-500mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 500mg |
$1426.0 | 2023-09-23 | ||
| Enamine | EN300-1591043-1.0g |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 1.0g |
$1485.0 | 2023-07-10 | ||
| Enamine | EN300-1591043-2500mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 2500mg |
$2912.0 | 2023-09-23 | ||
| Enamine | EN300-1591043-250mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 250mg |
$1366.0 | 2023-09-23 | ||
| Enamine | EN300-1591043-0.5g |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 0.5g |
$1426.0 | 2023-07-10 | ||
| Enamine | EN300-1591043-100mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 100mg |
$1307.0 | 2023-09-23 | ||
| Enamine | EN300-1591043-2.5g |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 2.5g |
$2912.0 | 2023-07-10 | ||
| Enamine | EN300-1591043-5000mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 5000mg |
$4309.0 | 2023-09-23 | ||
| Enamine | EN300-1591043-10.0g |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 10.0g |
$6390.0 | 2023-07-10 | ||
| Enamine | EN300-1591043-50mg |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde |
2172098-35-8 | 50mg |
$1247.0 | 2023-09-23 |
1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
2172098-35-8 (1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-carbaldehyde) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
